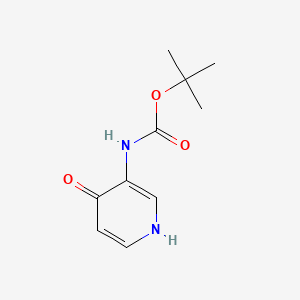
tert-Butyl (4-hydroxypyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (4-hydroxypyridin-3-yl)carbamate is an organic compound with the molecular formula C10H14N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-hydroxypyridin-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (4-hydroxypyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Tert-Butyl (4-hydroxypyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit both β-secretase and acetylcholinesterase, enzymes involved in the aggregation of amyloid beta peptides. This inhibition prevents the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s . The compound also reduces oxidative stress and inflammation in astrocytes, contributing to its protective effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: This compound is similar in structure but contains a chlorine atom instead of a hydroxyl group.
®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: This compound has a piperidinyl group instead of a pyridinyl group.
Uniqueness
Tert-Butyl (4-hydroxypyridin-3-yl)carbamate is unique due to its specific inhibitory effects on β-secretase and acetylcholinesterase, which are not commonly observed in similar compounds. This makes it a valuable candidate for further research in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-1H-pyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14) |
InChI Key |
BMPCNSSYVNEOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















